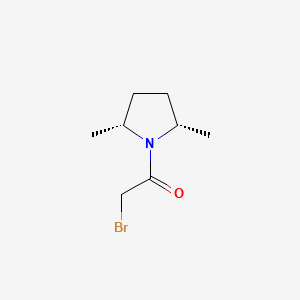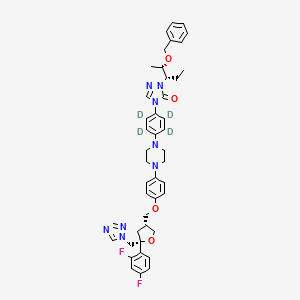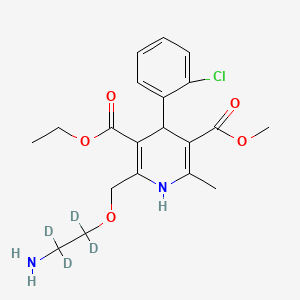
2-Methoxy-6(5H)-phenanthridinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound.
Mechanism of Action
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
2. Neuroprotective Properties: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Deuterated Form: The deuterated form of the compound allows for more accurate studies of the mechanism of action, biochemical and physiological effects, and future directions of the compound.
2. Anti-Cancer Properties: The compound has been shown to have anti-cancer properties, making it a useful tool in cancer research.
The limitations of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Limited Availability: The compound is not widely available and can be expensive to synthesize.
2. Lack of Clinical Trials: The compound has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
Future Directions
The future directions for 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Cancer Treatment: The compound is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammatory Diseases: The compound is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
4. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound. The compound has shown promise in cancer research, neurological disorders, and inflammatory diseases. However, more research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 involves the reaction of 2-Methoxy-6(5H)-phenanthridinone with deuterated reagents. The deuterated reagents are used to replace the hydrogen atoms with deuterium atoms, resulting in the deuterated form of the compound.
Scientific Research Applications
2-Methoxy-6(5H)-phenanthridinone-d3 is used in various scientific research applications, including:
1. Cancer Research: The compound has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
1794810-85-7 |
|---|---|
Product Name |
2-Methoxy-6(5H)-phenanthridinone-d3 |
Molecular Formula |
C14H11NO2 |
Molecular Weight |
228.265 |
IUPAC Name |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
InChI Key |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

